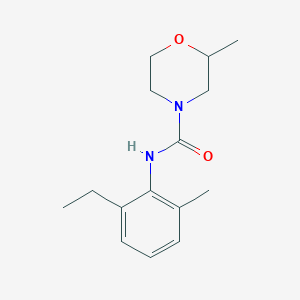
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is a ketone derivative of phenylpropanone and has a molecular formula of C13H17NO2.
Mécanisme D'action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one is not well understood, but it is believed to act as a central nervous system stimulant. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to have anxiogenic effects, which may contribute to its potential therapeutic applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one in lab experiments include its relatively low cost and ease of synthesis. However, its potential toxicity and lack of well-established safety profile may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the synthesis of new pharmaceutical compounds.
Méthodes De Synthèse
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one can be achieved through various methods, including the use of reductive amination, condensation, and Friedel-Crafts acylation. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with acetyl chloride in the presence of aluminum chloride as a catalyst to form acetophenone. This is then reacted with piperazine in the presence of sodium carbonate to form 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has been the subject of numerous scientific research studies due to its potential applications in medicine and drug development. One of the most significant applications is its use as a precursor in the synthesis of various pharmaceutical compounds, including antipsychotic and antidepressant drugs.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKQZPVUORSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)



![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)
